molecular formula C14H17F2NO3 B8063342 Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate

Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate

Cat. No.: B8063342
M. Wt: 285.29 g/mol
InChI Key: VJDDOLIAXDGHGC-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate is a chemical compound that features a pyrrolidine ring substituted with a difluoromethoxy phenyl group and an ethyl ester group

Preparation Methods

The synthesis of Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate typically involves the construction of the pyrrolidine ring followed by the introduction of the difluoromethoxy phenyl group and the ethyl ester group. One common synthetic route includes:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations.

Scientific Research Applications

Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy phenyl group is known to enhance binding affinity and selectivity towards certain biological targets, while the pyrrolidine ring contributes to the overall stability and bioavailability of the compound. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 4-(4-(difluoromethoxy)phenyl)pyrrolidine-3-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of stability, reactivity, and biological activity, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

ethyl 4-[4-(difluoromethoxy)phenyl]pyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F2NO3/c1-2-19-13(18)12-8-17-7-11(12)9-3-5-10(6-4-9)20-14(15)16/h3-6,11-12,14,17H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDDOLIAXDGHGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNCC1C2=CC=C(C=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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